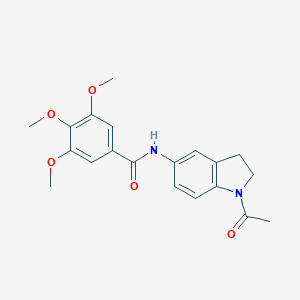![molecular formula C12H13FN2O2 B300226 N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide](/img/structure/B300226.png)
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide, also known as CPI-0610, is a small molecule inhibitor that has been developed for the treatment of cancer. CPI-0610 is a potent and selective inhibitor of bromodomain and extraterminal (BET) proteins, which are epigenetic readers that play a critical role in the regulation of gene expression. BET proteins have been implicated in the development and progression of a wide range of cancers, including hematological malignancies and solid tumors.
Mecanismo De Acción
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide exerts its antitumor activity by inhibiting the binding of BET proteins to acetylated histones, which are epigenetic marks that regulate gene expression. BET proteins are involved in the regulation of key oncogenic pathways, such as MYC and NF-κB, which are frequently dysregulated in cancer. By inhibiting BET proteins, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide induces selective downregulation of oncogenic genes and upregulation of tumor suppressor genes, leading to growth inhibition and apoptosis of cancer cells.
Biochemical and Physiological Effects
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has been shown to induce dose-dependent inhibition of cell proliferation and colony formation in a wide range of cancer cell lines. In vivo, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has demonstrated significant antitumor activity in xenograft models of AML, MM, and prostate cancer. N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as to modulate the immune microenvironment by increasing the infiltration of T cells and reducing the number of myeloid-derived suppressor cells (MDSCs).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, its ability to synergize with other anticancer agents, and its potential to modulate the immune microenvironment. However, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
For the development of N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide include the evaluation of its efficacy in combination with other anticancer agents, the identification of predictive biomarkers of response, and the optimization of its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoyl chloride with 2-aminocyclopropanecarboxylic acid, followed by the reaction with 2-(2-oxoethyl) morpholine and trifluoroacetic acid. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. In particular, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has been shown to inhibit the growth of hematological malignancies, such as acute myeloid leukemia (AML) and multiple myeloma (MM), as well as solid tumors, such as prostate cancer. N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has also been shown to synergize with other anticancer agents, such as venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, and lenalidomide, an immunomodulatory drug.
Propiedades
Nombre del producto |
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide |
|---|---|
Fórmula molecular |
C12H13FN2O2 |
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C12H13FN2O2/c13-10-4-2-1-3-9(10)12(17)14-7-11(16)15-8-5-6-8/h1-4,8H,5-7H2,(H,14,17)(H,15,16) |
Clave InChI |
BMGQGIPIVUQAPK-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CNC(=O)C2=CC=CC=C2F |
SMILES canónico |
C1CC1NC(=O)CNC(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300144.png)
![N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B300145.png)
![N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B300149.png)
![N-{4-[(4-fluorobenzoyl)amino]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B300150.png)


![3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide](/img/structure/B300153.png)
![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)
![N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B300155.png)
![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B300157.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)


